4-Fluorobenzyl bromide

Catalog No.
S703413
CAS No.
459-46-1
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzyl bromide

CAS Number

459-46-1

Product Name

4-Fluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-4-fluorobenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

NVNPLEPBDPJYRZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)F

Synonyms

1-(Bromomethyl)-4-fluorobenzene; p-Fluorobenzyl Bromide; α-Bromo-4-fluorotoluene; α-Bromo-p-fluorotoluene;

Canonical SMILES

C1=CC(=CC=C1CBr)F

Organic Synthesis Precursor:

-FBB serves as a versatile building block in the synthesis of diverse organic molecules due to its reactive bromine group and the presence of the fluorinated benzene ring. The bromine group can be readily substituted with various functional groups through nucleophilic substitution reactions, allowing for the creation of complex organic structures.

One example of its use includes the synthesis of bioactive compounds like 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, which exhibits potential anti-cancer properties []. Additionally, 4-FBB has been employed in the production of heterocyclic compounds such as 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, which holds potential as an anticonvulsant agent [].

Modification of Biomolecules:

-FBB can be used to modify biomolecules like proteins and nucleic acids by introducing the fluorinated benzyl group through alkylation reactions. This modification can affect the biomolecule's properties, such as its activity, stability, or binding affinity to other molecules.

For instance, 4-FBB has been utilized to label proteins with a fluorescent tag for visualization and tracking within cells []. Additionally, it has been explored in the synthesis of modified nucleosides, which are potential building blocks for novel therapeutic agents [].

4-Fluorobenzyl bromide, also known as α-bromo-4-fluorotoluene or 1-bromomethyl-4-fluorobenzene, is an aromatic molecule with a bromine atom attached to a methylene group on a fluorinated benzene ring. It serves as a crucial building block for introducing a fluorobenzyl moiety into various target molecules [].


Molecular Structure Analysis

The key feature of 4-Fluorobenzyl bromide is the combination of a fluorine atom (F) at the para position (position 4) of a benzene ring and a bromine (Br) atom attached to the benzylic carbon (the carbon atom directly connected to the benzene ring). This structure provides two reactive sites:

  • The benzylic bromide (CH₂Br) group, susceptible to nucleophilic substitution reactions for attaching various functional groups.
  • The electron-withdrawing fluorine atom, which influences the reactivity of the benzylic carbon and neighboring positions on the benzene ring.

Chemical Reactions Analysis

4-Fluorobenzyl bromide is a valuable precursor for synthesizing diverse fluorinated molecules. Here are some notable reactions:

  • Nucleophilic Substitution: The benzylic bromide readily undergoes nucleophilic substitution reactions with various nucleophiles (Nu) to replace the bromine atom. This reaction allows the introduction of a wide range of functional groups, as shown in the general equation:

R-X + Nu⁻ → R-Nu + X⁻ (where X = Br)

For example, reacting 4-fluorobenzyl bromide with hydroxide (OH⁻) yields 4-fluorobenzyl alcohol [].

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between 4-fluorobenzyl bromide and other aryl or vinyl boronic acids. This reaction is crucial for constructing complex fluorinated molecules [].

Physical And Chemical Properties Analysis

  • CAS Number: 459-46-1 [].
  • Molecular Formula: C₇H₆BrF [].
  • Molecular Weight: 189.02 g/mol [].
  • Appearance: Colorless to yellow liquid [].
  • Melting Point: Not reported.
  • Boiling Point: 85 °C (15 mmHg) [].
  • Density: 1.517 g/mL.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].
  • Stability: Light-sensitive [].

4-Fluorobenzyl bromide is a hazardous compound due to the presence of bromine. Here are some safety concerns:

  • Skin and Eye Irritant: Contact with skin or eyes can cause severe irritation and burns [].
  • Lachrymator: It releases tear gas upon contact with moisture [].
  • Toxic by Inhalation: Inhalation can cause respiratory problems [].
  • Flammable: Flammable liquid with a flash point above 110 °C [].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

459-46-1

General Manufacturing Information

Benzene, 1-(bromomethyl)-4-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

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